molecular formula C26H29N3O3 B11335922 N-({1-[4-(3,4-dimethylphenoxy)butyl]-1H-benzimidazol-2-yl}methyl)-N-methylfuran-2-carboxamide

N-({1-[4-(3,4-dimethylphenoxy)butyl]-1H-benzimidazol-2-yl}methyl)-N-methylfuran-2-carboxamide

Cat. No.: B11335922
M. Wt: 431.5 g/mol
InChI Key: NIIIHWCSDZGKLD-UHFFFAOYSA-N
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Description

N-({1-[4-(3,4-DIMETHYLPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)-N-METHYLFURAN-2-CARBOXAMIDE is a complex organic compound with a unique structure that combines a benzimidazole core with a furan carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({1-[4-(3,4-DIMETHYLPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)-N-METHYLFURAN-2-CARBOXAMIDE typically involves multiple stepsThe reaction conditions often include the use of coupling reagents such as TBTU and bases like lutidine .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-({1-[4-(3,4-DIMETHYLPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)-N-METHYLFURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzimidazole core.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Coupling Reagents: TBTU, HATU.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-({1-[4-(3,4-DIMETHYLPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)-N-METHYLFURAN-2-CARBOXAMIDE has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Explored for its potential therapeutic effects, including anticancer properties.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-({1-[4-(3,4-DIMETHYLPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)-N-METHYLFURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. For instance, it has been studied for its ability to inhibit bacterial cell division by targeting the FtsZ protein .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-({1-[4-(3,4-DIMETHYLPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)-N-METHYLFURAN-2-CARBOXAMIDE stands out due to its unique combination of a benzimidazole core and a furan carboxamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C26H29N3O3

Molecular Weight

431.5 g/mol

IUPAC Name

N-[[1-[4-(3,4-dimethylphenoxy)butyl]benzimidazol-2-yl]methyl]-N-methylfuran-2-carboxamide

InChI

InChI=1S/C26H29N3O3/c1-19-12-13-21(17-20(19)2)31-15-7-6-14-29-23-10-5-4-9-22(23)27-25(29)18-28(3)26(30)24-11-8-16-32-24/h4-5,8-13,16-17H,6-7,14-15,18H2,1-3H3

InChI Key

NIIIHWCSDZGKLD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OCCCCN2C3=CC=CC=C3N=C2CN(C)C(=O)C4=CC=CO4)C

Origin of Product

United States

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